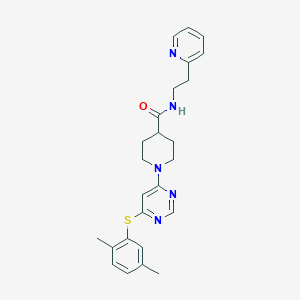

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N5OS and its molecular weight is 447.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide is a complex organic compound featuring a unique structural arrangement that includes a piperidine ring, a pyrimidine moiety, and a thioether linkage. This compound has garnered attention due to its potential pharmacological activities, particularly in the realms of central nervous system (CNS) disorders and cancer therapeutics.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O2S, with a molecular weight of approximately 426.58 g/mol. Its structure can be detailed as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Pyrimidine Moiety | A six-membered ring with two nitrogen atoms at positions 1 and 3. |

| Thioether Linkage | A sulfur atom connecting the dimethylphenyl group to the pyrimidine. |

| Functional Groups | Carboxamide and pyridine substituents enhancing biological activity. |

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Properties

Research has shown that compounds containing pyrimidine derivatives often display anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the presence of the pyrimidine ring in this compound suggests potential inhibitory effects on enzymes related to cancer proliferation.

CNS Activity

The dual nitrogen-containing heterocycles (pyridine and piperidine) suggest potential pharmacological activity in the CNS. Compounds similar to this structure have been noted for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Activity

The thioether linkage and the presence of a dimethylphenyl group may enhance the antimicrobial properties of this compound. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial capabilities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cox-II Inhibition : Research into similar structures has demonstrated their effectiveness as selective COX-II inhibitors, which are crucial for managing inflammation and pain .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in substituent groups can significantly influence the biological activity of pyrimidine derivatives, suggesting that fine-tuning this compound's structure could enhance its therapeutic effects .

- In Vitro Studies : In vitro assays have indicated that compounds with similar frameworks exhibit cytotoxicity against various cancer cell lines, promoting further exploration into their mechanisms of action .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Preliminary studies indicate that compounds with similar structural motifs exhibit notable biological activities:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Thienopyrimidine Derivatives | Thienopyrimidine core | Antimicrobial |

| Piperazine Analogues | Piperazine ring | CNS activity |

| Carboxamide Derivatives | Carboxamide group | Anticancer properties |

The presence of both pyridine and piperidine rings in this compound suggests enhanced biological activity compared to simpler analogs, potentially making it a candidate for further pharmacological investigation .

Synthetic Methodologies

Multiple synthetic routes can be employed to produce 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide. These methods typically involve the following steps:

- Formation of the Pyrimidine Moiety : Utilizing known reactions for pyrimidine synthesis.

- Thioether Linkage Creation : Employing thiol reagents to introduce the thioether functionality.

- Piperidine Ring Formation : Utilizing piperidine derivatives and coupling them with the pyrimidine structure.

- Final Coupling and Purification : Completing the synthesis through amide bond formation and subsequent purification techniques.

Potential Therapeutic Applications

- Anticancer Activity : The compound's carboxamide group may contribute to its anticancer properties, as seen in related compounds that demonstrate significant growth-inhibitory effects against various cancer cell lines. For instance, studies have shown that certain thiazole-pyridine hybrids exhibit superior anticancer efficacy compared to standard treatments .

- Central Nervous System Disorders : Given the presence of piperidine and pyridine rings, this compound may be investigated for its potential as an antidepressant or anxiolytic agent. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

- Antimicrobial Properties : The thienopyrimidine core has been associated with antimicrobial activity, suggesting that this compound could also be explored for its efficacy against bacterial and fungal infections .

Case Studies and Research Findings

Research has highlighted various derivatives of similar compounds that have undergone rigorous testing:

- A study on thiazole-pyrimidine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic effects .

- Another investigation focused on pyridine-substituted thiazole hybrids showed promising cytotoxicity against liver carcinoma and breast cancer cell lines, which underscores the potential of nitrogen-containing heterocycles in drug development .

Propiedades

IUPAC Name |

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-18-6-7-19(2)22(15-18)32-24-16-23(28-17-29-24)30-13-9-20(10-14-30)25(31)27-12-8-21-5-3-4-11-26-21/h3-7,11,15-17,20H,8-10,12-14H2,1-2H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJZXHRJFNIPAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.